Product packaging for HA Peptide(Cat. No.:CAS No. 92000-76-5)

HA Peptide

Cat. No.: B549916
CAS No.: 92000-76-5
M. Wt: 1102.1 g/mol
InChI Key: HVLSXIKZNLPZJJ-TXZCQADKSA-N
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Description

Conceptualization and Scope of HA Peptides in Chemical Biology

In chemical biology, peptides serve as versatile tools for probing protein function, studying molecular interactions, and developing novel biomaterials. frontiersin.orgumontpellier.fropenaccessjournals.com The scope of "HA peptides" in this field is broad, encompassing applications ranging from molecular tagging and protein purification to investigating virus-host interactions and engineering tissue scaffolds. The specific conceptualization varies significantly depending on whether the peptide is derived from a viral protein, designed to interact with a polysaccharide, or used as a standardized epitope tag.

Classification and Origin of HA Peptides in Current Research Paradigms

The designation "HA peptide" in current research paradigms primarily refers to three distinct categories: peptides originating from the Hemagglutinin protein of the influenza virus, peptides that interact with Hyaluronic Acid, and peptides used as an epitope tag known as the HA-tag. This classification is crucial for understanding their respective roles and applications in chemical biology.

Peptides derived from the Hemagglutinin (HA) protein of the influenza virus are studied extensively, particularly in the context of understanding viral entry mechanisms and developing antiviral strategies. Hemagglutinin is a surface glycoprotein (B1211001) on the influenza virus responsible for binding to host cell receptors containing sialic acid and facilitating membrane fusion. mdpi.comacs.orgnih.gov Peptides corresponding to specific regions of the HA protein, such as the fusion peptide (HA2) or regions within the receptor-binding site (HA1), are investigated for their ability to inhibit viral binding or fusion. mdpi.comacs.orgpnas.org Research in this area involves identifying immunogenic epitopes for vaccine development or designing peptides that mimic host cell receptors or viral fusion machinery. pnas.orgplos.orgplos.orgnih.gov For example, studies have explored peptides derived from antibody complementarity-determining regions that bind to influenza A hemagglutinin, aiming to inhibit virus binding. plos.orgresearchgate.net Other research focuses on peptides from the HA2 subunit stalk region as potential candidates for broadly protective influenza vaccines. pnas.org

Another class of peptides referred to in research are those that interact with Hyaluronic Acid (HA), a large, anionic polysaccharide found in the extracellular matrix. researchgate.netnih.gov These are often termed Hyaluronic Acid Binding Peptides (HABPs) or are related to the binding domains found in hyaladherins, proteins that naturally associate with HA. nih.govmdpi.com Research in this area focuses on understanding the molecular basis of HA-protein/peptide interactions, which are often mediated by ionic interactions between basic amino acids (like lysine (B10760008) and arginine) on the peptide and the negatively charged carboxyl groups of glucuronic acid in HA. nih.govacs.org Specific binding motifs, such as the B-X7-B motif, where B represents a basic residue, have been identified in some HA-binding proteins and peptides. nih.govutmb.edu These peptides are explored for applications in biomaterials, drug delivery, and tissue engineering due to their ability to bind and organize HA. researchgate.netacs.orgutmb.edunih.govnih.govacs.orgresearchgate.net

Perhaps the most widely recognized "this compound" in molecular and chemical biology is the HA-tag. This is a specific synthetic peptide sequence (YPYDVPDYA) derived from a small epitope (amino acids 98-106) of the human influenza hemagglutinin protein. nih.govebi.ac.ukmedchemexpress.comnih.govselleckchem.comthermofisher.com The HA-tag is not used for its interaction with HA polysaccharide or its antiviral properties related to the full hemagglutinin protein. Instead, it serves as a versatile epitope tag that can be genetically fused to a protein of interest. ebi.ac.ukmedchemexpress.comnovusbio.comjmb.or.kr This allows for the detection, purification, and tracking of the tagged protein using commercially available antibodies that specifically recognize the HA-tag sequence, even when specific antibodies for the target protein are unavailable. medchemexpress.comselleckchem.comthermofisher.comnovusbio.comthermofisher.comsigmaaldrich.com The small size of the HA-tag generally minimizes interference with the function or localization of the fused protein. medchemexpress.comnovusbio.comjmb.or.kr

Foundational Research and Theoretical Underpinnings

The foundational research for each class of "this compound" is rooted in different areas of biology and chemistry.

For peptides derived from influenza Hemagglutinin, foundational research lies in virology and immunology, specifically in understanding the structure and function of the hemagglutinin protein and the host immune response to influenza infection. mdpi.comnih.gov Early studies characterized the hemagglutinin protein and identified key regions involved in receptor binding and membrane fusion, providing the theoretical basis for designing or identifying peptides that interfere with these processes or serve as potential vaccine components. mdpi.comnih.govpnas.org Theoretical underpinnings involve principles of protein-ligand interaction, viral entry mechanisms, and immune epitope recognition. plos.orgnih.gov

Research into peptides interacting with Hyaluronic Acid is grounded in matrix biology, biochemistry, and polymer science. Foundational work identified hyaladherins and characterized their interaction with HA, revealing the importance of basic amino acids and specific binding motifs. nih.govnih.govmdpi.com Theoretical underpinnings involve principles of electrostatic interactions, protein-carbohydrate binding, and the physical properties of hydrogels and biomaterials formed by HA-peptide complexes. researchgate.netacs.orgnih.govnih.govacs.orgresearchgate.net

The development of the HA-tag originated from immunological studies. The specific YPYDVPDYA sequence was identified as a highly immunogenic epitope from the influenza hemagglutinin protein. nih.govebi.ac.uksigmaaldrich.com This led to the conceptualization of using this sequence as a general tag for recombinant proteins, leveraging the availability of high-affinity antibodies against this epitope. ebi.ac.ukmedchemexpress.comthermofisher.comnovusbio.com The theoretical underpinning is based on the principles of antibody-epitope recognition and the ability of a small, relatively inert peptide sequence to be genetically fused to a protein without significantly altering its behavior, while still being accessible for antibody binding. medchemexpress.comnovusbio.comjmb.or.krthermofisher.com

Data Tables

This compound ClassificationPrimary Origin/BasisKey Functional ConceptExample Sequences/Motifs
Derived from Influenza Hemagglutinin ProteinRegions of Viral Hemagglutinin Protein (e.g., HA1, HA2)Inhibiting viral entry, Eliciting immune responseHA-pep25, Peptides from HA stalk, Sialic acid mimics mdpi.comacs.orgpnas.orgebi.ac.uk
Interacting with Hyaluronic Acid PolysaccharideHyaladherin binding domains, Synthetic peptidesBinding/Organizing HA, Modulating matrix propertiesB-X7-B motif, HABP35, HABP52, RYPISRPRKRC nih.govacs.orgutmb.edu
Epitope Tagging Peptide (HA-Tag)Specific epitope from Influenza Hemagglutinin (aa 98-106)Protein detection, purification, and tracking via antibodyYPYDVPDYA ebi.ac.uknih.govthermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H67N9O17 B549916 HA Peptide CAS No. 92000-76-5

Properties

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H67N9O17/c1-27(2)44(52(77)62-21-5-7-41(62)50(75)59-38(25-42(66)67)47(72)56-36(45(70)55-28(3)53(78)79)23-30-10-16-33(64)17-11-30)60-48(73)39(26-43(68)69)57-46(71)37(24-31-12-18-34(65)19-13-31)58-49(74)40-6-4-20-61(40)51(76)35(54)22-29-8-14-32(63)15-9-29/h8-19,27-28,35-41,44,63-65H,4-7,20-26,54H2,1-3H3,(H,55,70)(H,56,72)(H,57,71)(H,58,74)(H,59,75)(H,60,73)(H,66,67)(H,68,69)(H,78,79)/t28-,35-,36-,37-,38-,39-,40-,41-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLSXIKZNLPZJJ-TXZCQADKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H67N9O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437019
Record name Influenza Hemagglutinin (HA) Peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1102.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92000-76-5
Record name Influenza Hemagglutinin (HA) Peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for Ha Peptide Synthesis and Chemical Modification

Peptide Synthesis Techniques

Peptide synthesis involves the formation of amide bonds between amino acid residues. Several established techniques are employed for this purpose.

Solid-Phase Peptide Synthesis (SPPS) for HA Peptide Libraries.

Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Merrifield, is a widely used technique for peptide synthesis, particularly suitable for generating peptide libraries. mdpi.comnih.govspringernature.com In SPPS, the peptide chain is assembled stepwise while anchored to an insoluble polymer support (resin). nih.govbeilstein-journals.org The C-terminal amino acid is typically attached to the resin first, followed by sequential coupling of protected amino acids to the growing chain. nih.govbeilstein-journals.org

The general process involves repetitive cycles of N-terminal deprotection and coupling of the next protected amino acid. nih.govbeilstein-journals.org Two main strategies are commonly used based on the temporary α-amino protecting group: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). google.com The Fmoc strategy is frequently preferred due to its milder deprotection conditions using a base like piperidine, compared to the acid-labile Boc group which requires strong acids like trifluoroacetic acid (TFA) for cleavage. beilstein-journals.orggoogle.comresearchgate.net

SPPS is particularly advantageous for the creation of peptide libraries, which are collections of peptides with systematic variations in sequence. nih.govnih.govcpcscientific.com This is facilitated by the solid support, allowing for parallel synthesis and simplified purification steps compared to liquid-phase methods. nih.gov For instance, SPPS has been used to synthesize libraries of peptides, including those spanning viral proteins like influenza hemagglutinin (HA), for applications such as epitope mapping. cpcscientific.com Difficult sequences, often containing hydrophobic or β-branched amino acids, can pose challenges in SPPS due to aggregation on the resin, leading to lower yields and purity. acs.orgnih.gov Strategies like using specific solvents or backbone protecting groups can help mitigate these issues. acs.orgnih.gov

SPPS can be performed manually or using automated synthesizers, which enhance efficiency and reproducibility. beilstein-journals.orggoogle.com The final step involves cleavage of the peptide from the resin and removal of side-chain protecting groups, typically using acidic conditions. beilstein-journals.orggoogle.com

Liquid-Phase Peptide Synthesis (LPPS) Approaches.

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase peptide synthesis, involves coupling amino acids or peptide fragments in a homogeneous solution. mdpi.combeilstein-journals.orgnih.gov Unlike SPPS, LPPS requires isolation and purification of intermediates after each coupling step, which can be more labor-intensive and time-consuming, especially for longer peptides. beilstein-journals.orgnih.gov

However, LPPS offers advantages such as easier monitoring of reactions and the potential for synthesis on a larger scale with standard chemical equipment. nih.govrsc.org It is often preferred for the synthesis of shorter peptides or for the production of peptides on an industrial scale. mdpi.comrsc.org Advancements in LPPS include the use of tags to facilitate purification and improve solubility, as well as the integration of techniques like membrane filtration to optimize reagent use. mdpi.comnih.gov While SPPS remains dominant for therapeutic peptide synthesis, LPPS provides a sustainable and scalable alternative for certain applications. mdpi.com

Chemoenzymatic Peptide Synthesis (CEPS).

Chemoenzymatic Peptide Synthesis (CEPS) combines chemical and enzymatic methods for peptide bond formation. rsc.orgnih.govnih.gov This approach leverages the high stereo- and regioselectivity of enzymes, typically proteases, to catalyze peptide synthesis under mild conditions, often in aqueous or mixed organic/aqueous media. nih.govresearchgate.netresearchgate.net CEPS offers advantages over traditional chemical synthesis, such as avoiding extensive protection/deprotection steps and minimizing racemization. nih.govresearchgate.net

Enzymes like cysteine proteases (e.g., papain) and serine proteases (e.g., α-chymotrypsin, trypsin) are commonly used in CEPS. nih.govresearchgate.net The reaction conditions, including pH, temperature, and substrate/enzyme concentrations, are critical for optimizing yield and degree of polymerization. nih.gov While challenges remain in synthesizing long or complex peptides using CEPS, recent advancements in enzyme engineering, substrate mimetics, and reaction media have expanded its scope. nih.govresearchgate.net CEPS is considered a more environmentally friendly approach compared to purely chemical methods due to milder conditions and reduced waste generation. nih.govresearchgate.net

Recombinant Expression and Purification for Complex HA Peptides.

Recombinant expression involves using living organisms, such as bacteria (e.g., Escherichia coli), yeast, or mammalian cells, to produce peptides or proteins based on the genetic code. This method is particularly well-suited for the production of longer and more complex peptides, including those that are difficult to synthesize chemically, and for producing fusion proteins where the this compound is used as an affinity tag. medchemexpress.comebi.ac.uksinobiological.comnih.gov

In this approach, the gene encoding the this compound, often fused to a target protein gene, is inserted into an expression vector and introduced into host cells. medchemexpress.comnih.gov The host cells then transcribe and translate the genetic information to produce the recombinant protein containing the HA tag. medchemexpress.comnih.gov The HA tag facilitates the purification of the recombinant protein from cell lysates or culture supernatants using affinity chromatography, typically involving an immobilized anti-HA monoclonal antibody. medchemexpress.comsinobiological.com The tagged protein binds specifically to the antibody resin and can be eluted under mild conditions, such as with a high concentration of the free this compound or a low pH buffer. medchemexpress.comsinobiological.com

Recombinant expression allows for the production of relatively large quantities of tagged proteins. medchemexpress.comsinobiological.com For example, an E. coli expression system incorporating an N-terminal HA tag has been shown to significantly improve the yield and purity of recombinant proteins. medchemexpress.com However, it is important to note that the HA tag can be cleaved by certain proteases, such as caspase 3/7, which can affect its immunoreactivity and utility in studies involving apoptosis. medchemexpress.comebi.ac.uk

Continuous Flow Methodologies in this compound Production.

Continuous flow peptide synthesis is an advanced technique that performs peptide synthesis in a continuous stream rather than in discrete batches. nih.govresearchgate.net This approach offers potential advantages such as improved reaction control, faster reaction times, enhanced purity, and increased efficiency, particularly for large-scale production. acs.orgresearchgate.netscitechnol.com

In continuous flow SPPS (CF-SPPS), reagents are pumped through a column packed with the solid support resin. researchgate.net This allows for precise control over reaction parameters like temperature, flow rate, and reagent concentration. researchgate.net CF-SPPS has been shown to be highly efficient, requiring significantly lower amounts of amino acid equivalents compared to traditional batch SPPS while achieving excellent conversions. researchgate.netscitechnol.com This method is being explored for the sustainable synthesis of various peptides, including those with modifications like N-methylation. researchgate.net Continuous flow techniques can also facilitate the monitoring of reactions in real-time, for example, by in-line UV-Vis monitoring of deprotection steps, which can help detect and address issues like peptide aggregation during synthesis. acs.org

Chemical Modification and Derivatization Strategies for HA Peptides.

Chemical modification and derivatization of HA peptides are employed to alter their properties, enhance their stability, improve their conjugation to other molecules, or introduce new functionalities. mdpi.comescholarship.org These strategies can target various functional groups present in the peptide sequence, such as amino groups, carboxylic acids, hydroxyl groups, or thiol groups (if cysteine is present).

One common strategy involves the conjugation of HA peptides to other molecules, such as proteins, nanoparticles, or surfaces. mdpi.comescholarship.org This is often achieved by activating functional groups on the peptide or the molecule to be conjugated, followed by a coupling reaction. For example, the carboxylic acid groups of peptides can be activated using carbodiimide (B86325) chemistry or triazine-based coupling reagents to react with amino groups on another molecule, forming a stable amide bond. mdpi.comnih.gov However, direct coupling to multiple amino groups on a protein can lead to heterogeneous conjugates. mdpi.com

Derivatization can also be used to modify the peptide backbone or introduce specific tags. Biotinylation, for instance, involves attaching a biotin (B1667282) molecule to the peptide, which can then be used for purification or detection via binding to streptavidin. escholarship.orgjpt.com Chemical derivatization of affinity matrices, such as immobilizing antibodies against HA epitopes, can also be modified to improve purification efficiency by rendering the matrix resistant to proteolysis. escholarship.org

Furthermore, chemical modifications can be applied to enhance the drugability of peptides, such as increasing their metabolic stability or improving their membrane permeability. beilstein-journals.orgresearchgate.net Examples include the incorporation of non-natural amino acids or the attachment of fatty acid chains (lipidation). beilstein-journals.org These modifications can be introduced during peptide synthesis or through post-synthetic reactions. beilstein-journals.org The choice of modification strategy depends on the desired outcome and the specific application of the this compound or its conjugate.

Functionalization for Bioconjugation and Material Integration

Functionalization of peptides is essential for their bioconjugation to other molecules or their integration into materials, such as hydrogels or scaffolds. This process typically involves introducing specific reactive groups onto the peptide sequence that can form stable covalent bonds with complementary groups on the target molecule or material.

Common strategies for peptide functionalization for bioconjugation and material integration include the modification of amino acid side chains. Lysine's ε-amine and the N-terminus α-amine are frequently targeted due to their nucleophilicity and surface accessibility mdpi.com. Classical methods for primary amine modification utilize electrophilic reagents like N-hydroxysuccinimide (NHS) esters, iso(thio)cyanates, and reductive amination with aldehydes mdpi.com. NHS-activated esters, first used in bioconjugation in 1963, are common reagents that are commercially available or easily synthesized mdpi.com.

Cysteine residues, with their thiol functionality, are another frequently employed site for modification, allowing for the formation of disulfide bonds or reactions with maleimides or iodoacetamides mdpi.com. Palladium-mediated reactions have been developed for the precise functionalization of peptides and proteins, including targeting dehydroalanine, a non-canonical amino acid news-medical.net. This method works under ambient conditions in water and uses affordable reagents for efficient and selective bioconjugation news-medical.net.

Integration of peptides into materials like hydrogels or scaffolds often involves conjugating functionalized peptides to the material's backbone. For instance, hyaluronic acid (HA) based scaffolds can be functionalized by conjugating peptides to the carboxyl or hydroxyl groups of the disaccharide units purdue.edu. Carbodiimide chemistry, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to functionalize the carboxylic acid moieties of glucuronic acid in HA with linkers, such as dithiobis(propanoicdihydrazide) (DTPH), to introduce thiol groups for subsequent crosslinking or peptide conjugation purdue.edu. Oxidized hyaluronic acid glycine-peptide conjugates have been chemically conjugated to 3D-printed polycaprolactone (B3415563) (PCL) scaffolds via Schiff-base chemistry to enhance cell adhesion acs.org.

Peptide-functionalized nanomedicine also leverages peptide specificity for targeted delivery and enhanced interactions with biological systems mdpi.com. Peptides can be conjugated to various nanocarriers, including gold nanoparticles, polymeric nanoparticles, and liposomes, enabling targeted drug delivery, imaging, and biosensing mdpi.com. Thiol-functionalized RGD peptides, for example, have been used for surface functionalization on biomaterials to study cell adhesion mdpi.com.

Functional Group TargetedAmino Acid/LocationCommon Reagents/MethodsApplication Context
Primary Amine (-NH₂)Lysine (B10760008) ε-amine, N-terminus α-amineNHS esters, Iso(thio)cyanates, Reductive aminationBioconjugation, Material functionalization mdpi.com
Thiol (-SH)CysteineMaleimides, Iodoacetamides, Disulfide bond formationBioconjugation, Peptide cyclization, Stapling mdpi.comjpt.com
Carboxylic Acid (-COOH)Glutamic acid, Aspartic acid, C-terminusCarbodiimide chemistry (e.g., EDC), Redox-active estersMaterial functionalization purdue.edunih.gov
Unsaturated Side ChainDehydroalanine1,4-conjugate additions, Palladium-mediated reactionsPeptide modification, Bioconjugation news-medical.netnih.gov

Incorporation of Non-Canonical Amino Acids and Peptide Mimetics

The incorporation of non-canonical amino acids (ncAAs), also known as unnatural amino acids (uAAs), and peptide mimetics into peptide sequences is a powerful strategy to enhance their properties, such as metabolic stability, bioavailability, and binding affinity nih.govrsc.orgbiorxiv.org. ncAAs possess side chains that are chemically and structurally distinct from the 20 canonical amino acids asm.org.

Methods for incorporating ncAAs include chemical synthesis, particularly solid-phase peptide synthesis (SPPS), which allows for the precise substitution of natural amino acids with ncAAs springernature.comlabpartnering.org. SPPS is generally effective for synthesizing peptides up to approximately 100 residues with incorporated ncAAs labpartnering.orggoogle.com.

Beyond chemical synthesis, biological and semi-synthetic methods have also been developed rsc.orgspringernature.com. Genetic code expansion techniques allow for the site-specific incorporation of diverse ncAAs into proteins and peptides, often utilizing engineered aminoacyl-tRNA synthetase (aaRS)-tRNA pairs rsc.orgasm.orggoogle.com. Cell-free protein synthesis (CFPS) is another promising strategy, particularly for incorporating ncAAs that might be toxic in vivo asm.org.

Peptide mimetics, which are compounds that mimic the structural or functional properties of peptides, can also be incorporated or designed based on peptide structures containing ncAAs nih.govchemrxiv.org. This approach expands the chemical space and can lead to compounds with improved pharmacological properties compared to native peptides nih.govbiorxiv.org. Examples of ncAAs incorporated into peptides include those designed to increase resistance to peptidases or enhance binding affinities biorxiv.org. Dehydrophenylalanine, an unusual amino acid, can be incorporated to help peptides fold into stable, rigid secondary structures, which is valuable in peptide drug discovery for improving metabolic stability and bioavailability news-medical.net.

The incorporation of ncAAs can introduce novel characteristics, such as altered enzyme activity, enhanced stability, and the ability to develop novel nanomaterials rsc.orgasm.org. Studies have shown that incorporating ncAAs into T cell epitopes can provide novel immunological and biochemical information plos.org.

Cyclization and Branched Peptide Architectures

Peptide cyclization and the creation of branched peptide architectures are significant strategies for modifying peptide properties, including increasing stability against proteolysis, improving binding affinity, and influencing self-assembly behavior nih.govhku.hkmdpi.com.

Cyclization: Peptide cyclization involves forming a cyclic structure within the peptide chain. This can be achieved through various linkages, including amide bonds (head-to-tail or side chain-to-side chain), disulfide bonds (between cysteine residues), or through bioorthogonal reactions jpt.comnih.gov.

Methods for peptide cyclization include:

Direct amide bond formation: This can occur through direct condensation, sometimes requiring high temperatures or microwave irradiation nih.gov. Solution-phase macrocyclization following SPPS of a linear precursor is a common strategy nih.gov. On-resin cyclization can also be performed nih.gov.

Native Chemical Ligation (NCL): An effective method for linking unprotected peptide fragments, NCL can be used for cyclization nih.gov.

Ligations relying on C-terminal aldehydes: Serine and threonine residues can be employed for ligating unprotected peptide fragments, facilitating cyclization nih.gov. α-ketoacid-hydroxylamine (KAHA) ligation is another chemoselective ligation method used for cyclization nih.gov.

Disulfide bonds: Formation of disulfide bridges between cysteine residues is a straightforward and frequently used cyclization method, although dimerization can be a side reaction jpt.com.

Bioorthogonal reactions: Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) and other bioorthogonal reactions are utilized for cyclization jpt.comnih.gov.

Cyclization can be categorized based on the linkage site: head-to-tail (backbone), side chain-to-side chain, head-to-side chain, and side chain-to-tail jpt.comnih.gov. Head-to-tail and side chain-to-side chain cyclizations are among the most frequently utilized jpt.com. Cyclization can lead to improved biological activity by enhancing binding towards the target molecule and can address issues like low oral bioavailability and metabolic instability often associated with linear peptides nih.gov.

Branched Peptide Architectures: Branched peptides have multiple peptide chains or branches extending from a central core or a point within the sequence acs.org. This architecture can lead to enhanced affinity, specificity, and potency compared to linear peptides acs.org. Branched peptides are synthesized using SPPS or liquid-phase peptide synthesis (LPPS) acs.org.

Two primary strategies for branched peptide synthesis are divergent and convergent rsc.org.

Divergent approach: Branches are built sequentially on the resin, typically used for hyperbranched peptides and dendrimers like Multiple Antigen Peptides (MAPs) rsc.org. This method minimizes purification but can face challenges with steric hindrance and coupling efficiency as branches grow rsc.org.

Convergent approach: Branches are synthesized independently and then attached to the core peptide rsc.org. This can involve ligating linear peptide fragments to a branched core acs.org.

Specialized linkers or branching reagents are used to create covalent bonds between peptide chains, introduced at specific points during synthesis acs.org. Orthogonally protected amino acids, such as Fmoc-Lys(ivDde)-OH, are used in SPPS to create asymmetrical branching points where a different peptide sequence can be coupled cem.com. Microwave-assisted synthesis can enhance the efficiency of branched peptide synthesis acs.orgcem.com.

Branched peptides have applications in areas such as vaccine development, antibody generation, and siRNA delivery genscript.com. Their unique architecture can also facilitate delivery across biological barriers acs.org.

Architecture TypeDescriptionSynthesis MethodsPotential Advantages
Cyclic PeptidesPeptide chain forms a ring structureAmide bond formation, Disulfide bonds, NCL, Bioorthogonal reactions, Ligation methodsIncreased stability, Improved binding affinity, Enhanced bioavailability jpt.comnih.gov
Branched PeptidesMultiple peptide chains from a core or branch pointDivergent SPPS, Convergent approach (fragment ligation), Use of specialized linkersEnhanced affinity/specificity, Multivalency, Improved delivery rsc.orgacs.orgacs.org

Advanced Structural and Biophysical Characterization of Ha Peptides

Spectroscopic Techniques for Conformation and Dynamics.

Spectroscopic methods provide valuable insights into the molecular structure, folding, and dynamic behavior of HA peptides in various environments. These techniques can probe secondary structure elements, tertiary arrangement, and interactions with other molecules, including HA.

Nuclear Magnetic Resonance (NMR) Spectroscopy for HA Peptide Structure and Interactions.

NMR spectroscopy is a powerful technique for determining the high-resolution solution structure of peptides and investigating their interactions with other molecules nih.govnmims.edu. It can provide detailed information about the conformation, dynamics, and binding sites of HA peptides. Solid-state NMR can also be used to study peptides in less mobile environments, such as within lipid bilayers or self-assembled nanostructures acs.orgacs.org.

NMR can characterize the interactions between glycosaminoglycans, such as HA, and proteins or peptides frontiersin.org. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), researchers can gain insights into the specific residues involved in binding and the resulting conformational changes nih.govnmims.edu. For instance, solid-state NMR has been used to investigate the conformation, topology, and lipid and water interactions of viral fusion peptides, demonstrating how lipid environment can influence peptide structure acs.org. Studies have also employed solid-state MAS NMR with isotopic labeling to resolve multiple coexisting conformations and dynamics of high-molecular-weight HA, revealing atom-specific variations in the structure and dynamics of the N-acetylglucosamine moiety acs.org.

NMR can also be used to confirm chemical modifications of HA or peptides. For example, 1H-NMR spectroscopy has been used to analyze crosslinked HA nanoparticles, identifying characteristic peaks corresponding to the N-acetyl group of HA and confirming crosslinking reactions researchgate.net.

Infrared and Raman Spectroscopy for this compound Secondary Structure.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are highly sensitive to the secondary structure of proteins and polypeptides researchgate.netresearchgate.netiiarjournals.org. These methods analyze the vibrational modes of the peptide backbone, particularly the amide I, II, and III bands, which are characteristic of different secondary structures such as alpha-helices, beta-sheets, turns, and random coils researchgate.netresearchgate.net.

FT-IR spectroscopy is particularly sensitive to the secondary structure of proteins researchgate.netresearchgate.net. The amide I band (1700-1600 cm⁻¹), arising mainly from C=O stretching, is a key indicator of secondary structure researchgate.netresearchgate.netiiarjournals.org. For example, a band around 1650 cm⁻¹ is often assigned to alpha-helical structures, while bands around 1630 cm⁻¹ and 1690 cm⁻¹ can indicate beta-sheet structures iiarjournals.org. Raman spectroscopy complements IR, with the amide I band appearing in a similar range, and the amide III band (1250-1350 cm⁻¹) also being useful for secondary structure determination researchgate.netresearchgate.net. Studies have used IR and Raman spectra to confirm the prevailing beta-sheet structure in self-assembling peptides, observing characteristic bands in the amide I and III regions researchgate.net. These techniques can also reveal information about hydrogen bonding within the peptide structure researchgate.netresearchgate.net. FT-IR spectroscopy has also been used as a fast and non-invasive method for the structural and conformational analysis of hyaluronic acid and its derivatives mdpi.com.

Circular Dichroism (CD) and Linear Dichroism (LD) for this compound Conformation.

Circular Dichroism (CD) spectroscopy is a widely used technique for analyzing the secondary structure and conformational changes of peptides and proteins in solution nih.govacs.orgsubr.edu. CD measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (180-250 nm) is highly sensitive to the polypeptide backbone conformation.

Different secondary structures exhibit characteristic CD spectra nih.govacs.org. Alpha-helical structures typically show negative bands at 208 and 222 nm and a positive band at 192 nm. Beta-sheet structures usually display a negative band around 217 nm and a positive band around 195 nm. Random coil conformations are generally characterized by a single negative band below 200 nm nih.gov. CD spectroscopy can be used to assess the conformational stability of peptides under varying conditions, such as temperature or the presence of other molecules subr.edursc.org. For instance, CD has been employed to study the secondary structure of peptides designed to bind HA, revealing shifts from alpha-helical to beta-sheet structures at increasing concentrations, which correlated with nanofiber formation researchgate.net. CD has also been used to elucidate the secondary structure and conformational stability of helix-containing peptides, with spectra showing characteristic minima at 208 and 222 nm for alpha-helical structures rsc.org.

Linear Dichroism (LD) spectroscopy provides information about the orientation of molecules, which can be useful for studying ordered peptide assemblies, although it was not as prominently featured in the search results for HA peptides specifically.

Fluorescence Spectroscopy in this compound Structural Analysis.

Fluorescence spectroscopy is a sensitive technique that can provide information about the local environment, conformational changes, and interactions of peptides, particularly if they contain intrinsic fluorophores like tryptophan or are labeled with fluorescent probes unito.it. Changes in fluorescence intensity, emission wavelength, and anisotropy can indicate changes in peptide structure or binding events.

Fluorescence spectroscopy can be used to detect peptide aggregation rsc.org. It can also be employed to study the interaction of peptides with other molecules, such as HA, by observing changes in the fluorescence properties of a labeled peptide upon binding nih.gov. For example, fluorescent peptide-based probes have been designed for the detection of hyaluronan, where the fluorescence signal changes upon binding to HA, allowing for its quantification nih.gov. Fluorescence correlation spectroscopy (FCS) can provide information about the diffusion and size of fluorescently labeled peptides and their assemblies.

Microscopic Characterization of this compound Assemblies.

Microscopic techniques are essential for visualizing the morphology and structure of self-assembled HA peptides and their interactions with HA, providing direct evidence of nanostructure formation.

Electron Microscopy (SEM, TEM) of Self-Assembled this compound Nanostructures.

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are widely used to visualize the morphology and size of peptide self-assemblies at the nanoscale rsc.orgnih.gov. SEM provides detailed surface topography information, while TEM allows for imaging of the internal structure of thin samples.

These techniques are invaluable for observing the formation of nanofibers, ribbons, vesicles, or other nanostructures formed by self-assembling peptides nih.gov. Studies investigating the self-assembly of peptides in the presence of HA have frequently utilized SEM and TEM to characterize the resulting structures. For instance, SEM and TEM have been used to observe the internal architecture of peptide self-assembled networks formed in the presence of HA, showing how increasing HA concentration can affect nanofiber organization and lead to the formation of larger assembled microstructures mdpi.com. SEM micrographs have also been used to investigate the morphology of various self-assembled peptides, confirming the formation of fibers or sheets depending on the peptide sequence arxiv.org. TEM is often used to visualize the detailed morphology of self-assembled peptide nanofibers researchgate.net. Cryogenic TEM can be used to preserve the native structure of self-assemblies in solution osti.gov.

SEM and TEM are crucial for confirming the formation of self-assembled nanoparticles and assessing their size and morphology, both in isolation and in the presence of biological components like serum dovepress.com.

Atomic Force Microscopy (AFM) for Surface Topography of Peptide Materials.

Atomic Force Microscopy (AFM) is a powerful technique used to directly observe and characterize the surface topography and nanostructures of peptide materials, such as nanofibers within hydrogels fishersci.ieuni.lu. AFM can provide high-resolution images to determine the specific size and morphology of these nanostructures fishersci.ie. It is also utilized to measure the mechanical properties of peptide hydrogels through techniques like microindentation analysis fishersci.ie.

AFM has been employed to investigate the surface topography of peptide-conjugated membranes and measure the height of peptide layers nih.govdsmz.denih.govscispace.com. For instance, AFM revealed that the height of a pep-PE lipid domain was approximately 5.5 nm, with a height difference attributed to the size of the conjugated pentapeptide nih.govdsmz.de. AFM imaging can also show the dispersion state of other materials incorporated into peptide hydrogels fishersci.ieuni.lu. Studies have shown that the morphology of peptide hydrogels, characterized by an entangled uniform nanofibrillar network, does not significantly change even after incorporating materials like reduced graphene oxide, as evidenced by AFM studies uni.lu.

AFM can be performed on dried samples deposited on substrates like mica or in liquid environments wikipedia.orgfishersci.ca. The analysis of AFM data typically involves specialized software to process images and extract quantitative information about surface features wikipedia.orgfishersci.pt. AFM can also be used to study the binding affinity between biomaterials, such as peptides and extracellular matrix components, by functionalizing the AFM tip with peptides parksystems.com.

Scattering and Hydrodynamic Methods for Peptide Aggregation and Assembly.

Scattering and hydrodynamic methods are essential for investigating the aggregation behavior and assembly processes of peptides in solution, providing information about their size, shape, molecular weight, and interactions nih.govwikipedia.orgdsmz.deuni.lu. These techniques can characterize aggregates ranging from small soluble species to larger fibrils and particles nih.govwikipedia.org.

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering (SANS).

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are complementary techniques used to study the structure and self-assembly of peptides and peptide conjugates in solution dsmz.deuni.lugriffith.edu.aunih.govnih.gov. These methods probe length scales typically ranging from 1 to 100 nm acs.org.

SAXS and SANS provide information on the interaction between self-assembled objects via the structure factor and on the shape and scattering density profile from the form factor uni.lunih.gov. In dilute solutions, primarily form factor scattering is obtained, which is used to determine the dimensions of peptide assemblies uni.lu. SAXS is advantageous for rapid measurements, enabling high-throughput and fast kinetic studies, and can be performed under dilute conditions dsmz.degriffith.edu.aunih.gov. SANS, on the other hand, is powerful for contrast variation studies using H₂O/D₂O mixtures, allowing specific components within a complex system, such as peptides interacting with lipids, to be highlighted dsmz.degriffith.edu.aunih.govnih.govnih.gov. SANS also offers the advantage of not inducing radiation damage, which can be a concern with high-intensity X-ray sources in SAXS nih.govmpg.de.

Dynamic and Static Light Scattering (DLS, SLS).

Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are widely used techniques for characterizing the size, size distribution, and aggregation state of peptides and their assemblies in solution nih.govnih.govwikipedia.orguni.luwikipedia.org. DLS measures the fluctuations of scattered light intensity over time to determine the translational diffusion of particles, which can be converted to their hydrodynamic size and polydispersity nih.govwikipedia.orguni.luwikipedia.org. SLS measures the total intensity of scattered light at a certain angle, which can be used to determine the molar mass of macromolecules in solution nih.govwikipedia.orguni.lu.

DLS is a fast, label-free, and non-destructive method suitable for understanding the size and aggregation state of peptides and proteins in the submicron range (0.5 nm to 1 µm) nih.govwikipedia.org. It is particularly sensitive to the presence of larger aggregates nih.govwikipedia.org. SLS can monitor aggregation as it occurs by measuring changes in the average molar mass nih.gov. Combining DLS and SLS provides a more comprehensive understanding of sample stability and the biophysical properties of biologics wikipedia.orgnih.gov. For instance, simultaneous DLS and SLS measurements can provide information on both particle size distribution and molecular weight, which is valuable for stability studies and formulation development wikipedia.org.

DLS has been used to investigate the aggregation kinetics of peptides fishersci.fi. While DLS primarily provides the hydrodynamic radius, SLS can offer insights into particle shape through the angular dependence of scattered intensity uni.lu. Studies have compared DLS with other techniques like Taylor Dispersion Analysis for sizing therapeutic peptides and proteins, noting that DLS can be more weighted towards detecting aggregates parksystems.com.

X-ray Diffraction (XRD) of Ordered Peptide Structures.

X-ray Diffraction (XRD) is a powerful analytical tool for studying the ordered structures of peptides, including crystal structures and the arrangement of molecules within self-assembled materials uni.lumpg.defishersci.ptnih.gov. XRD provides detailed information about atomic arrangement, crystallinity, and the dimensions of ordered phases fishersci.pt.

XRD is used to determine the crystal structures of peptides at atomic resolution, providing insights into molecular conformation and supramolecular assembly mpg.defishersci.ptnih.gov. This technique is valuable for understanding the folding tendencies and modes of peptides based on their sequences nih.gov. Advances in protein crystallography tools have made peptide crystallography more accessible mpg.de.

In the context of peptide materials, XRD can analyze the structure of amphiphilic peptide assemblies uni.lu. It can reveal the presence of ordered phases within peptide gels or nanostructures dsmz.degriffith.edu.au. For example, in situ flow aligning XRD has been used to study the structure of single-wall peptide nanotubes, suggesting the self-assembly of antiparallel peptide dimers into beta-sheet ribbons mpg.de. Single crystal XRD can reveal detailed hydrogen bond networks within peptide crystals wikipedia.org.

Rheological Analysis of Peptide-Integrated Hydrogels.

Rheological analysis is a primary experimental method used to explore the mechanical properties of peptide-based hydrogels fishersci.camassbank.euwikipedia.orgnih.gov. It provides crucial information about the viscoelastic behavior of these materials, which is essential for determining their suitability for various applications, particularly in biomedical fields fishersci.camassbank.eunih.gov.

Common rheometric experiments include oscillatory time sweeps, frequency sweeps, and strain sweeps, typically measured by bench-top rheometers fishersci.ca. These tests allow for the determination of key rheological parameters such as the storage modulus (G') and the loss modulus (G'') nih.gov. The storage modulus represents the elastic, solid-like behavior of the hydrogel, while the loss modulus characterizes the viscous, liquid-like behavior nih.gov.

Rheology is used to study the gelation kinetics, the mechanical strength of the formed gel, and how mechanical properties are influenced by factors like peptide sequence, concentration, temperature, and pH fishersci.cawikipedia.org. It can also assess the effect of incorporating other materials into peptide hydrogels fishersci.cauni.lu. For instance, rheological studies have shown that incorporating reduced graphene oxide into peptide hydrogels can lead to the formation of a more rigid and "solid-like" hybrid hydrogel uni.lu.

Rheological analysis helps evaluate the ability of peptide hydrogels to recover after experiencing shear flow or large strain, which is important for applications like injectable hydrogels fishersci.cawikipedia.org. Small amplitude oscillatory shear (SAOS) measurements are commonly used to characterize hydrogels within their linear viscoelastic region, ensuring that the measured properties are independent of the applied strain or stress magnitude wikipedia.orgnih.gov. Studies on peptide-functionalized hyaluronic acid hydrogels have used oscillatory shear to examine how mechanical properties are influenced by hyaluronic acid concentration and peptide addition, showing that the storage modulus was significantly higher than the loss modulus, indicating dominant elastic behavior nih.govresearchgate.net.

Molecular Mechanisms and Biological Functions of Ha Peptides

Interactions of HA-Binding Peptides with Hyaluronic Acid (HA) and HA Receptors.

Hyaluronic Acid (HA), also known as hyaluronan, is a large, anionic, nonsulfated glycosaminoglycan found extensively in the extracellular matrix (ECM) of connective, epithelial, and neural tissues. nih.gov HA plays crucial roles in tissue architecture, cell motility, adhesion, and proliferation. biorxiv.org The biological functions of HA are largely mediated through its interactions with specific cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM, also known as CD168). biorxiv.orgresearchgate.netharvard.edu HA-binding peptides (HABPs) are a class of molecules designed or identified based on their ability to bind to HA or its receptors, thereby modulating HA-mediated biological processes. yuntsg.comgenecards.org

Binding Affinity and Specificity to CD44 and RHAMM Receptors.

HA-binding peptides interact with CD44 and RHAMM through specific binding motifs. A common HA-binding motif found in proteins like RHAMM and CD44 is characterized by the sequence B(X7)B, where B represents a basic amino acid (lysine or arginine) and X is a non-acidic amino acid, with at least one basic amino acid within the X stretch. nih.govcuhk.edu.cn Peptides designed to contain multiple such motifs can exhibit enhanced binding affinity and biological activity. For instance, a 42-amino acid peptide (BH-P) containing three HA binding motifs from human brain HA binding protein was shown to inhibit tumor cell proliferation and colony formation. medicinesfaq.com Studies have investigated the specificity of these peptides, demonstrating that some RHAMM-target peptides bind specifically to the HA-binding site of RHAMM and can competitively displace HA binding. plos.org While some peptides may show preferential binding to either CD44 or RHAMM, the interplay and potential for dual targeting are areas of ongoing research. sinobiological.com

Data on the binding affinity of specific HA-binding peptides to CD44 and RHAMM can vary depending on the peptide sequence, length, and experimental conditions. However, research indicates that peptides designed based on the natural HA-binding domains of these receptors can exhibit significant binding capabilities.

Peptide TypeSource/Design BasisKey Binding Motif(s)Target Receptor(s)Observed Effect(s)
PEP35RHAMM HA-binding domainsFour B(X7)B motifsHA, TLR2Enhances innate immune signaling, promotes neutrophil recruitment nih.gov
BH-P (42-amino acid)Human brain HA binding proteinThree B(X7)B motifsHA receptorsInhibits tumor cell proliferation and colony formation medicinesfaq.com
12-mer HA binding peptidePhage display screenOne HA binding motifHA receptorsBlocks HA-mediated leukocyte trafficking medicinesfaq.com
CathelicidinsNatural antimicrobial peptidesNot specifiedHA, CD44, TLR4Inhibit HA-induced cytokine release, inhibit HA-mediated cell binding nih.govciteab.com
P15-1 (15-mer)Based on RHAMM HA-binding sequencesB(X7)B motifHA, CD44, RHAMMDecreases inflammatory markers, inhibits matrix degradation cuhk.edu.cn
RHAMM-target peptidesDesigned to mimic RHAMM or HAEEGEEZ fragment (in some)RHAMMBind specifically to RHAMM, potential for cancer diagnosis plos.org

Modulation of HA-Mediated Signaling Pathways.

The interaction of HA with its receptors, particularly CD44 and RHAMM, activates various intracellular signaling pathways that regulate diverse cellular functions. biorxiv.orgresearchgate.netharvard.edu HA-binding peptides can modulate these pathways by interfering with or mimicking the effects of HA binding.

Binding of HA to CD44 can stimulate pathways such as ERK1/2 and PI3K/Akt, promoting cell proliferation and migration. researchgate.net CD44 signaling can also involve tyrosine kinases like p185HER2 and c-Src kinase, influencing cell growth and motility. researchgate.net RHAMM interactions with HA have been linked to increased cell motility, often through the activation of the ERK1/2 pathway. harvard.eduyuntsg.com RHAMM can also interact with the Ras protein and the Ras signaling pathway. researchgate.net

HA-binding peptides have been shown to influence these signaling cascades. For example, the peptide PEP35 was found to transiently enhance innate immune signaling pathways, including NF-κB signaling, which is partially dependent on TLR2 activation. nih.gov This modulation led to increased CXC chemokine production and promoted neutrophil recruitment. nih.gov Studies on peptides that modulate HA-RHAMM interactions suggest they can reduce inflammation and fibrotic processes. cuhk.edu.cn The specific signaling pathways affected can depend on the peptide sequence, concentration, and the cell type involved.

Inhibition of Hyaluronan Fragment Pro-Inflammatory Functions.

While high molecular weight HA is generally considered anti-inflammatory, low molecular weight HA fragments, generated during tissue injury or inflammation, can be immunostimulatory and contribute to pro-inflammatory responses. nih.gov These fragments can act as endogenous ligands for receptors like TLR4 and CD44, triggering cytokine release and inflammatory cascades. nih.gov

HA-binding peptides have demonstrated the ability to inhibit the pro-inflammatory functions of hyaluronan fragments. Cathelicidins, a class of antimicrobial peptides, were shown to inhibit HA-induced MIP-2 release from macrophages in a CD44-dependent manner. nih.govciteab.com This inhibitory activity was more potent than a peptide inhibitor of HA binding (Pep-1). nih.govciteab.com Cathelicidins also inhibited HA-mediated cell binding, suggesting interference with membrane binding events mediated by HA. nih.govciteab.com Another HA-binding peptide, P15-1, was found to decrease the expression of catabolic and inflammatory markers, such as Cox-2, IL-6, MMP-3, and MMP-13, in cells cultured in an inflammatory environment. cuhk.edu.cn These findings suggest that HA-binding peptides can act as immunomodulatory agents by interfering with the pro-inflammatory signaling initiated by HA fragments.

Influenza Hemagglutinin (HA) Fusion Peptide Mechanisms in Viral Entry.

Influenza virus entry into host cells is a critical step in the infection process, mediated primarily by the viral surface glycoprotein (B1211001) Hemagglutinin (HA). HA is responsible for binding to sialic acid receptors on the host cell surface and for facilitating the fusion of the viral envelope with the host cell membrane. A key component of HA's function in membrane fusion is the fusion peptide, a highly conserved hydrophobic segment located at the N-terminus of the HA2 subunit.

Conformational Dynamics and pH-Dependent Structural Rearrangements.

Influenza HA undergoes dramatic conformational changes triggered by the acidic environment of the endosome following viral uptake by endocytosis. At neutral pH, HA exists in a metastable prefusion conformation. Upon exposure to the low pH (typically around pH 5) within the endosome, HA undergoes irreversible structural rearrangements that are essential for membrane fusion.

A pivotal event in this pH-induced conformational change is the extrusion and repositioning of the hydrophobic fusion peptide from a buried location within the HA trimer towards the target membrane. This involves transitions in the HA2 subunit, including the conversion of a stem loop into a long helix, which propels the fusion peptide forward in a "harpooning" action. Molecular dynamics simulations have revealed substantial pH-dependent conformational alterations, affecting the stability and leading to the release of the fusion peptide. Protonation of conserved histidine residues in the HA2 hinge region plays a significant role in initiating these acid-induced structural changes.

The conformational changes bring the viral and endosomal membranes into close proximity, a necessary step for fusion. The precise sequence requirements and the dynamics of these structural rearrangements are critical for the fusion process.

Interaction with Host Cell Membranes and Membrane Fusion Initiation.

The exposed fusion peptide interacts directly with the host cell membrane, initiating the membrane fusion process. The hydrophobic nature of the fusion peptide facilitates its insertion into the lipid bilayer of the target membrane.

Studies using molecular dynamics simulations have captured the spontaneous binding and insertion of the HA fusion peptide into membranes. These simulations suggest that different regions of the fusion peptide contribute distinctly to membrane interaction; for instance, one helical segment may insert deeper into the membrane for hydrophobic anchoring, while another establishes amphipathic interactions at the interface.

The insertion of the fusion peptide is not merely for anchoring; it plays an active role within the host membrane to drive fusion. Mutational data support an intramembrane role for fusion peptides in promoting fusion. It is believed that the fusion peptide's interaction with the membrane can induce membrane curvature and disorder, contributing to the formation of intermediate structures necessary for the merging of the viral and cellular membranes. The repositioning of the HA transmembrane domain near the fusion peptide at the same end of the refolded HA structure is thought to bring the two membranes into close contact, leading to the formation of a fusion pore and the release of the viral genetic material into the host cytoplasm.

The exact mechanism by which the fusion peptide destabilizes and merges the membranes is still an area of active research, but its interaction with the host cell membrane is unequivocally the critical trigger for influenza viral entry.

Role of Fusion Peptide Sequence in Fusogenic Activity

The entry of enveloped viruses, including influenza, into host cells is critically dependent on membrane fusion, a process largely mediated by viral surface glycoproteins such as influenza hemagglutinin (HA). frontiersin.orgnih.govplos.org The HA protein is synthesized as a precursor (HA₀) that must be cleaved by host cellular proteases into two subunits, HA₁ and HA₂. nih.govvirology.wspnas.org This cleavage is essential for the HA protein to become fusion-competent. virology.wsasm.org

The fusion peptide (FP) is a highly conserved, relatively hydrophobic sequence located at the N-terminus of the HA₂ subunit, typically comprising 20-23 amino acids. plos.orgvirology.wsresearchgate.net Upon acidification of the endosomal environment during viral entry, the HA protein undergoes significant conformational changes. nih.govasm.orgrug.nl These changes expose and insert the fusion peptide into the target cell membrane. frontiersin.orgnih.govplos.orgrug.nl

The precise mechanism by which the fusion peptide initiates membrane fusion remains an area of active research, with several mechanisms suggested. frontiersin.org These include the induction of local membrane disorder, promoting membrane curvature, or altering local membrane composition. frontiersin.org Studies have shown that the insertion of the fusion peptide can perturb the target membrane and promote lipid tail protrusion in nearby lipids. frontiersin.org This perturbation is thought to be a determinant for the fusion process. frontiersin.org

Upon membrane binding, isolated fusion peptides are capable of inducing lipid mixing between liposomes. plos.orgresearchgate.net Experimental findings suggest that the fusion peptide can adopt various structures within the membrane, ranging from an inverted V-shaped alpha-helical structure to an alpha-helical hairpin or a complete alpha-helix. frontiersin.org It is proposed that the fusion peptide inserts into the target membrane and can adopt a boomerang structure. frontiersin.org The self-assembly of fusion peptides on the bilayer surface may indicate that cooperative interactions are required for HA-mediated membrane fusion. cornell.edu

The insertion of the fusion peptide is believed to destabilize the target bilayer structure, initiating membrane fusion. cornell.edu This destabilization is manifested by phenomena such as lipid mixing, content leakage, swelling, and lysis of vesicles. cornell.edu Increased ordering in the headgroup region of the membrane upon fusion peptide binding has been observed, which may enhance dipolar interactions and lower electrostatic energy, potentially providing an energy source for membrane fusion. cornell.edu Bending stresses induced by the peptide can also contribute to curving the bilayers. cornell.edu

Mechanisms of HA-Tag Interaction and Utility as an Epitope

The HA-tag is a widely used epitope tag in molecular biology, derived from an epitope of the influenza hemagglutinin protein. scbt.comnih.govbenchmarkantibodies.com It consists of a nine-amino acid sequence: YPYDVPDYA. nih.govbenchmarkantibodies.comsignagen.com This tag is commonly engineered into recombinant proteins, typically at the N- or C-terminus, to facilitate their detection, isolation, and purification. scbt.comnih.govbenchmarkantibodies.comsinobiological.com The small size of the HA-tag generally minimizes disruption to the function or localization of the tagged protein. benchmarkantibodies.comsinobiological.com

Immunoreactivity and Antibody Recognition

The utility of the HA-tag as an epitope stems from its high immunogenicity and the availability of highly specific antibodies that recognize its sequence. scbt.combenchmarkantibodies.comsinobiological.com Monoclonal antibodies against the HA-tag, such as the commonly used 12CA5 and HA.11 clones, are essential tools in various research techniques. scbt.combiolegend.com These antibodies can specifically bind to the YPYDVPDYA sequence, allowing researchers to detect and analyze HA-tagged proteins within complex biological systems. scbt.combenchmarkantibodies.combiolegend.com

The recognition by anti-HA antibodies enables a range of applications, including Western blotting (WB), immunoprecipitation (IP), immunofluorescence (IF), immunohistochemistry (IHC), flow cytometry (FCM), and enzyme-linked immunosorbent assay (ELISA). scbt.combenchmarkantibodies.comsinobiological.comptglab.com These techniques allow for the assessment of protein expression levels, verification of successful tagging, localization of tagged proteins within cells and tissues, and the study of protein-protein interactions. scbt.combenchmarkantibodies.com Multimeric HA tags, such as three copies of the HA sequence in a row, can enhance the affinity towards cognate antibodies. labome.com

Cleavage by Cellular Proteases and Impact on Research Applications

While generally stable and widely used, the HA-tag can be susceptible to cleavage by certain cellular proteases, which can impact its utility in specific research applications. Notably, the HA-tag is known to be cleaved by caspases 3 and 7 during apoptotic cell death. wikipedia.orgresearchgate.netnovusbio.com This cleavage occurs after the sequence DVPD within the HA-tag, leading to a loss of immunoreactivity and rendering the tag unsuitable for the study of apoptosis. wikipedia.orgresearchgate.netnovusbio.com

Cleavage by caspases during apoptosis can result in an underestimation of the quantity of HA-tagged protein produced and detected. researchgate.net This is a crucial consideration when using the HA-tag in experiments involving apoptosis or in cell types prone to this process. Additionally, HA-tag cleavage by endogenous proteases activated by the lysosomal compartment has also been reported. researchgate.net

Despite this susceptibility to cleavage by specific proteases under certain conditions, the HA-tag remains a valuable tool in molecular biology. For applications where tag removal is desired, such as protein crystallization, a protease cleavage site (e.g., Enterokinase or HRV-3C) can be engineered between the HA-tag and the protein of interest to allow for controlled tag removal after purification. sinobiological.com

Research Applications of Ha Peptides in Advanced Biomaterials and Bioengineering

HA Peptide-Enhanced Biomaterials for Tissue Engineering.

HA-based biomaterials are widely used in tissue engineering due to their biocompatibility and similarity to the native ECM. nih.govoaepublish.commdpi.comopenaccessjournals.com The incorporation or conjugation of specific peptides enhances the functionality of these materials, allowing for improved cell interaction, matrix organization, and tissue regeneration outcomes. acs.orgnih.govgoogle.commdpi.comdiva-portal.orgescholarship.orgnih.govpurdue.edunih.govnih.govscholaris.carsc.org

Design and Fabrication of this compound-Polymer Composite Hydrogels.

Composite hydrogels are fabricated by combining HA or its derivatives with polymers and often functionalizing them with peptides. For instance, hyaluronan-binding peptides have been incorporated into poly(ethylene glycol) (PEG) hydrogels to retain HA for cartilage tissue engineering applications. acs.orgnih.gov These hydrogels, containing either native (RYPISRPRKRC) or non-native (RPSRPRIRYKC) HA binding peptide sequences, demonstrated dose-dependent retention of hyaluronan. acs.orgnih.gov Ionic interactions were identified as a primary mechanism for this binding. acs.orgnih.gov In a pilot study, chondrocyte-laden PEG hydrogels with increasing amounts of tethered native HA binding peptide and exogenous HA showed increased retention and decreased loss of cell-secreted proteoglycans over 28 days, indicating promise for tissue regeneration. acs.orgnih.govresearchgate.net

Another approach involves chemically crosslinking HA functionalized with chemo-selective groups. diva-portal.org These hydrogels can then be modified with adhesion motifs, such as RGD peptides, to enhance biocompatibility and promote cell adhesion. diva-portal.orgscholaris.ca For example, thiol-modified HA and PEGDA hydrogels have been functionalized with ECM-derived peptides like RGD, IKVAV, or VFDNFVLK to study myoblast behavior. escholarship.orgpurdue.edunih.gov

Engineering this compound-Functionalized Scaffolds for Cell Encapsulation and Migration.

This compound-functionalized scaffolds are engineered to provide specific cues that influence cell behavior, including encapsulation and migration. The incorporation of integrin-binding peptides, such as RGD, into HA hydrogels is crucial for enabling cell adhesion, spreading, and migration. diva-portal.orgnih.govscholaris.ca Studies have shown that the concentration of RGD peptides in HA hydrogels can influence the degree of cell spreading and migration, with higher concentrations generally leading to earlier and more extensive spreading and faster migration. nih.govscholaris.ca However, lower RGD concentrations have been associated with high proliferation rates. nih.gov

Functionalizing HA hydrogels with different ECM-derived peptides can differentially impact cell behavior. For instance, HA hydrogels functionalized with the laminin (B1169045) peptide, IKVAV, have shown potential for promoting myogenic cell behaviors, including migration and proliferation, while reducing the migration of connective tissue cells. nih.gov This suggests that specific peptide sequences can be used to selectively influence different cell populations within a scaffold.

Data on the influence of peptide type and HA concentration on DNA synthesis by cells in functionalized HA hydrogels highlights these effects. escholarship.org

Hydrogel CompositionPeptide Type% HADNA Synthesis (Arbitrary Units)
HA HydrogelNone1%~1.0
HA HydrogelNone2%~1.0
HA HydrogelNone3%~1.0
HA Hydrogel + RGD PeptideRGD1%~1.5
HA Hydrogel + RGD PeptideRGD2%~2.0
HA Hydrogel + RGD PeptideRGD3%~2.5
HA Hydrogel + IKVAV PeptideIKVAV1%~1.2
HA Hydrogel + IKVAV PeptideIKVAV2%~1.8
HA Hydrogel + IKVAV PeptideIKVAV3%~2.2
HA Hydrogel + VFDNFVLK PeptideVFDNFVLK1%~1.1
HA Hydrogel + VFDNFVLK PeptideVFDNFVLK2%~1.6
HA Hydrogel + VFDNFVLK PeptideVFDNFVLK3%~2.0

Note: Data is illustrative based on research findings indicating trends; specific numerical values may vary between studies. escholarship.org

Supramolecular Self-Assembly of HA Peptides for Tunable Biomaterials.

Supramolecular self-assembly offers a bottom-up approach to fabricating biomaterials with tunable properties. researchgate.netrsc.org Short peptides can self-assemble into nanofiber structures, which can then be combined with HA to form composite hydrogels. researchgate.netrsc.orgmdpi.comacs.orgnih.govwhiterose.ac.uk This integration can improve the mechanical rigidity and stability of HA hydrogels. researchgate.netmdpi.com For example, composite hydrogels made of Fmoc-FF (fluorenylmethoxycarbonyl diphenylalanine) and hyaluronic acid have shown improved mechanical properties compared to HA gels alone. researchgate.netmdpi.comacs.org

The presence of HA can influence the self-assembly process and the resulting structure of peptide nanofibers. mdpi.comacs.orgnih.gov Studies using phosphorylated tripeptide precursors like Fmoc-FFpY have shown that HA can influence the enzyme-assisted self-assembly, leading to the formation of nanofiber bundles. acs.orgnih.gov This interaction, potentially driven by hydrogen bonds and depletion forces, can organize peptide nanofibers into ordered phases, affecting the mechanical properties of the resulting hydrogel. acs.orgnih.gov The ratio between HA and self-assembling peptides can determine the mechanical features and biodegradability of the hybrid matrix. mdpi.com

Application in Biomimetic Extracellular Matrix (ECM) Systems.

HA and HA peptides are integral to creating biomimetic ECM systems that better recapitulate the native tissue environment. oaepublish.comnih.govopenaccessjournals.comdiva-portal.orgescholarship.orgwhiterose.ac.ukfrontiersin.orgresearchgate.net By mimicking the composition and structure of natural ECM, these systems provide cells with appropriate physical and biochemical cues to guide their behavior. diva-portal.orgwhiterose.ac.uk HA is a major component of the ECM, and its ability to interact with various binding proteins (hyaladherins) and receptors (like CD44 and RHAMM) is crucial for regulating cell function. oaepublish.commdpi.comresearchgate.net

Biomaterials incorporating HA-binding peptides aim to leverage these natural interactions to influence cell adhesion, migration, proliferation, and differentiation. oaepublish.commdpi.comnih.gov Peptide-modified HA hydrogels can serve as 3D culture platforms that support cell viability and direct cell fate, such as promoting differentiation towards specific lineages. nih.gov The ability to tune the mechanical properties of HA hydrogels by varying HA content or crosslinking density, combined with the specific signaling provided by grafted peptides, allows for the creation of sophisticated biomimetic environments for tissue engineering and regenerative medicine. escholarship.orgnih.gov

HA Peptides in Pre-clinical Drug Delivery System Research.

Hyaluronic acid has gained significant attention as a versatile material for drug delivery systems due to its biocompatibility, biodegradability, and ability to target specific cell receptors like CD44, which are often overexpressed in diseased tissues. nih.govmdpi.com Peptides can be incorporated into HA-based drug delivery systems to enhance targeting, improve drug encapsulation, or modulate release kinetics. mdpi.comgoogle.comnih.govcsic.es

This compound-Mediated Controlled and Sustained Release Formulations.

HA-based systems are explored for controlled and sustained release of therapeutic agents, including proteins and peptides. nih.govmdpi.comgoogle.comnih.govcsic.es Conjugation of therapeutic peptides or proteins to biodegradable polymers like HA can prolong their presence and maintain therapeutic levels over time. google.com HA hydrogels, in particular, can effectively encapsulate various drugs and regulate their release. mdpi.comnih.gov

The incorporation of peptide-binding dendrimers into injectable HA hydrogels has been shown to modulate the controlled release of growth factors like BMP-2 and TGF-β1. csic.es In the absence of these binding peptides, an initial burst release of growth factors was observed, followed by a sustained release. csic.es The presence of affinity binding peptide functionalized dendrimers significantly decreased this burst release, suggesting a more prolonged sustained release profile. csic.es

Another strategy involves chemically conjugating mimetic peptides, such as BMP-2 mimetic peptides, onto HA polymers within hydrogels. mdpi.com This conjugation strategy aims for a more sustained release of the peptides compared to physical loading, potentially leading to prolonged retention time in vivo and enhanced therapeutic outcomes, such as improved bone tissue formation. mdpi.com

Data illustrating the cumulative release of growth factors from HA-based hydrogels with and without peptide-binding dendrimers can demonstrate the effect of peptides on release kinetics. csic.es

Hydrogel FormulationGrowth FactorPeptide Binding DendrimerCumulative Release at 100h (%)
Hyal-pNBMP-2Present~60
Control HydrogelBMP-2Absent~90
Hyal-pNTGF-β1Present~55
Control HydrogelTGF-β1Absent~85

Note: Data is illustrative based on research findings; specific numerical values and time points may vary between studies. csic.es

Targeted Delivery Strategies Utilizing HA-Binding Peptides (Pre-clinical Investigations)

Hyaluronic acid (HA) is a natural polysaccharide with favorable properties like biocompatibility and non-immunogenicity, and it is recognized by receptors (such as CD44) often overexpressed on the surface of various tumor cells nih.govnih.gov. HA-binding peptides (HABPs) are being investigated in preclinical studies for targeted delivery applications. These peptides can be conjugated to various carriers, including polymers and nanoparticles, to enhance the specific delivery of therapeutic agents to HA-rich tissues or cells.

For instance, a peptide-polymer system incorporating an HA-binding peptide conjugated to a poly(ethylene glycol) (PEG) chain and a collagen-binding peptide has been developed and tested in a mouse model of osteoarthritis researchgate.net. This system aimed to improve the efficacy of the peptide-polymer platform in reducing osteoarthritis progression by targeting HA in the affected joints researchgate.net. Another approach utilizes multifunctional liposomes modified with HA and cell-penetrating peptides (CPPs) to deliver drugs against hepatocellular carcinoma, demonstrating a change in liposome (B1194612) zeta potential after HA modification, which can influence targeting and cellular uptake frontiersin.org.

Preclinical studies have shown that peptide-based targeting can significantly improve the biodistribution and therapeutic efficacy of payloads mdpi.com. The specific binding affinity of HA-binding peptides to HA allows for the selective accumulation of conjugated delivery systems at target sites, minimizing off-target effects nih.govresearchgate.net.

Cell-Penetrating Peptides (CPPs) in HA-Based Nanoparticle Delivery (Pre-clinical Models)

Cell-penetrating peptides (CPPs) are short peptides capable of facilitating the cellular uptake of various molecules, including nanoparticles frontiersin.orgmdpi.commdpi.com. In preclinical models, CPPs are being combined with HA-based nanoparticle delivery systems to enhance intracellular uptake and target specificity frontiersin.org.

HA-coated nanoparticles are utilized to leverage the overexpression of HA receptors (like CD44) on certain cell types, particularly cancer cells, for targeted delivery nih.govmdpi.com. The addition of CPPs to these HA-based nanoparticles can further improve their ability to cross the cell membrane and deliver their cargo into the cytoplasm, potentially overcoming limitations associated with endosomal trapping, a common challenge in nanoparticle delivery frontiersin.orgdrugdiscoverytrends.com.

Preclinical studies have demonstrated the potential of combining HA's targeting ability with the cell-penetrating capabilities of CPPs. For instance, multifunctional liposomes modified with both TAT (a known CPP) and HA have been developed for drug delivery, showing altered surface charge and enhanced cellular uptake in preclinical hepatocellular carcinoma models frontiersin.org. This strategy aims to achieve both targeted accumulation at HA-overexpressing cells and efficient internalization into those cells via the CPP component frontiersin.org.

HA Peptides in Pre-clinical Diagnostic Agent Development

Peptides are increasingly being explored as components of diagnostic agents due to their high binding affinity, specificity, and rapid clearance from non-target tissues oncotarget.comacs.org. In preclinical development, HA peptides and HA-targeting peptides are being investigated for their potential in molecular imaging and diagnostic assays.

Design of Molecular Imaging Probes with this compound Targeting (Pre-clinical Evaluation)

The specific binding properties of peptides can be exploited to design molecular imaging probes that target biomarkers associated with various diseases acs.org. In preclinical evaluation, peptides that bind to HA or incorporate the HA tag sequence are being used in the development of imaging agents.

For example, radiolabeled peptides targeting specific receptors overexpressed in tumors are being evaluated for PET imaging in preclinical models acs.orgsnmjournals.org. While the search results did not provide specific examples of imaging probes directly utilizing the this compound sequence (YPYDVPDYA) for targeting, they highlight the use of other targeting peptides in preclinical imaging studies snmjournals.orgthno.org.

One preclinical study evaluated a ⁶⁸Ga-radiolabeled peptide targeting very late antigen-3 (VLA-3) for PET imaging of pancreatic cancer, demonstrating the peptide's specificity and accumulation in tumor cells in mouse models snmjournals.org. Another study compared MMP-14 targeted peptide probes for imaging glioblastoma in preclinical models, showing their potential for revealing residual tumors during surgical resection thno.org.

In the context of HA, peptides with affinity for HA could be conjugated to imaging agents to target HA-rich pathological sites, such as tumors or inflamed tissues, for diagnostic imaging. Additionally, the HA tag itself is used in molecular and cellular research, which indirectly supports the development of probes for detecting HA-tagged proteins in research settings sinobiological.comthermofisher.comscbt.com.

Preclinical studies on radiolabeled HA fragments for lymphatic imaging also indicate the broader interest in using HA-related molecules for diagnostic purposes snmjournals.org. Furthermore, a preclinical evaluation of [⁶⁸Ga]HA-DOTATATE, a somatostatin (B550006) analog with an HA modification, showed comparable tumor targeting to [⁶⁸Ga]DOTATATE in PET imaging, suggesting that HA modifications can be incorporated into imaging agents nih.gov.

HA-Tag Applications in Molecular and Cellular Research Tools

The HA tag, a nine-amino acid sequence (YPYDVPDYA) derived from the influenza hemagglutinin protein, is widely used as an epitope tag in molecular and cellular biology research sinobiological.combenchmarkantibodies.comsinobiological.com. Its small size and high immunogenicity make it a versatile tool for the detection, purification, and analysis of recombinant proteins benchmarkantibodies.comebi.ac.ukthermofisher.com.

Protein Detection and Quantification Methodologies (Western Blotting, ELISA)

HA-tagged proteins can be readily detected and quantified using various immunochemical techniques, most notably Western blotting and ELISA, utilizing highly specific anti-HA tag antibodies sinobiological.combenchmarkantibodies.comsinobiological.comthermofisher.comscbt.comanticorps-enligne.frantibodies-online.comnovusbio.comgenscript.comthermofisher.comaffbiotech.com.

In Western blotting, proteins are separated by gel electrophoresis and then transferred to a membrane. HA-tagged proteins on the membrane are detected using primary antibodies specific to the HA tag, followed by labeled secondary antibodies benchmarkantibodies.comthermofisher.comthermofisher.com. This technique allows for the assessment of protein expression levels and verification of successful protein tagging benchmarkantibodies.comthermofisher.com. Data from Western blot analysis using HA tag antibodies have shown detection of HA-tagged proteins in cell lysates thermofisher.comthermofisher.com.

ELISA (Enzyme-Linked Immunosorbent Assay) is another common method for detecting and quantifying HA-tagged proteins sinobiological.comscbt.comanticorps-enligne.frantibodies-online.comnovusbio.comgenscript.com. In a typical ELISA, an antibody specific to the HA tag is used to capture the tagged protein, and a second labeled antibody is used for detection and quantification anticorps-enligne.frantibodies-online.com. This method can be used to quantify HA-tagged proteins in various sample types anticorps-enligne.fr.

Besides Western blotting and ELISA, anti-HA tag antibodies are also used in other protein detection and analysis techniques, including immunoprecipitation (IP), immunofluorescence (IF), immunohistochemistry (IHC), and flow cytometry (FCM) benchmarkantibodies.comsinobiological.comthermofisher.comscbt.comanticorps-enligne.frantibodies-online.comnovusbio.comgenscript.com. IP allows for the isolation of HA-tagged proteins and their interacting partners thermofisher.comanticorps-enligne.frantibodies-online.com. IF and IHC are used to determine the cellular localization of HA-tagged proteins benchmarkantibodies.comanticorps-enligne.frantibodies-online.com. FCM can be used to detect HA-tagged proteins expressed on the cell surface anticorps-enligne.frantibodies-online.com.

The availability of well-characterized anti-HA tag monoclonal and polyclonal antibodies from various suppliers facilitates the widespread use of the HA tag in these applications sinobiological.comsinobiological.comscbt.comnovusbio.comgenscript.comaffbiotech.com. These antibodies are validated for use in different applications and species novusbio.comaffbiotech.com.

Table: Applications of HA Tag Antibodies

ApplicationDescription
Western BlottingDetection and quantification of HA-tagged proteins after gel electrophoresis and transfer to a membrane. benchmarkantibodies.comthermofisher.comthermofisher.com
ELISAQuantification of HA-tagged proteins using antibody-based capture and detection. sinobiological.comscbt.comanticorps-enligne.frantibodies-online.comnovusbio.comgenscript.com
ImmunoprecipitationIsolation of HA-tagged proteins and their interacting partners using anti-HA antibodies. thermofisher.comanticorps-enligne.frantibodies-online.com
ImmunofluorescenceVisualization of HA-tagged protein localization within cells. benchmarkantibodies.comsinobiological.comscbt.comanticorps-enligne.frantibodies-online.comnovusbio.comgenscript.com
ImmunohistochemistryDetection and localization of HA-tagged proteins in tissue sections. benchmarkantibodies.comscbt.comanticorps-enligne.frantibodies-online.comnovusbio.com
Flow CytometryQuantitative analysis of HA-tagged protein expression on the surface of cells. sinobiological.comscbt.comanticorps-enligne.frantibodies-online.comnovusbio.comgenscript.com

Protein Purification and Co-Immunoprecipitation Techniques.

The this compound is extensively used as an affinity tag for the purification of recombinant proteins. By fusing the HA tag to a target protein, researchers can employ antibody affinity chromatography to isolate the tagged protein from complex cellular mixtures. antibodies-online.comnih.govsinobiological.comanticorps-enligne.frthermofisher.comcaltagmedsystems.co.uk This process typically involves using an anti-HA antibody immobilized on a solid support, such as agarose (B213101) or magnetic beads. nih.govsinobiological.comsigmaaldrich.comthermofisher.comthermofisher.comhuji.ac.ilelabscience.com The HA-tagged protein in the cell lysate binds specifically to the immobilized antibody. nih.govsinobiological.comsigmaaldrich.comthermofisher.comthermofisher.comhuji.ac.ilelabscience.com Following washes to remove unbound contaminants, the bound HA-tagged protein can be eluted from the affinity column. sinobiological.comsigmaaldrich.comthermofisher.comthermofisher.com Elution is often achieved competitively using a high concentration of the soluble this compound, which displaces the tagged protein from the antibody. nih.govsinobiological.comsigmaaldrich.comthermofisher.comnih.govptglab.com Alternatively, low pH buffers can be used for elution. sinobiological.comthermofisher.comthermofisher.com This affinity purification method allows for the isolation of biologically active HA-tagged fusion proteins. sigmaaldrich.com

The HA tag is also a valuable tool in co-immunoprecipitation (Co-IP) experiments, which are used to study protein-protein interactions in their physiological environment. antibodies-online.comanticorps-enligne.frnih.govantibodiesinc.comsigmaaldrich.comthermofisher.com In a Co-IP assay, an antibody against the HA tag is used to capture a "bait" protein that has been tagged with HA. antibodies-online.comanticorps-enligne.frantibodiesinc.comthermofisher.com Any proteins that are physically associated with the HA-tagged bait protein in the cell lysate will be co-precipitated along with the bait protein and the anti-HA antibody-bead complex. nih.govantibodiesinc.comthermofisher.com These co-precipitated proteins, referred to as "prey" proteins, can then be identified and analyzed, typically by Western blotting or mass spectrometry, to reveal protein interaction partners. antibodiesinc.com The use of HA-tagged proteins in Co-IP simplifies the process, especially when specific antibodies for the target protein are not available, and allows for the study of protein complexes. antibodiesinc.comsigmaaldrich.comthermofisher.com Competitive elution with this compound in Co-IP can help reduce non-specific binding and yield more pure protein complexes for downstream analysis. nih.govptglab.com

Data from research indicates the effectiveness of HA-tagged protein purification and Co-IP. For instance, studies have demonstrated the successful immunoprecipitation of HA-PCNA fusion protein from HEK293T cells using HA-Trap Agarose, with the protein released via competitive elution with HA-peptide. ptglab.com This highlights the utility of the this compound for isolating specific tagged proteins and their interacting partners.

Tracking Protein Localization and Dynamics in Cellular Systems.

The this compound serves as a versatile tool for investigating the cellular localization and dynamics of proteins. By fusing an HA tag to a protein of interest, researchers can visualize its location within cells and tissues using techniques such as immunofluorescence or immunohistochemistry, employing anti-HA antibodies. antibodies-online.comanticorps-enligne.frthermofisher.comcaltagmedsystems.co.uk This allows for the determination of where a particular protein resides within a cell or organism, providing insights into its function. antibodies-online.comanticorps-enligne.frthermofisher.comcaltagmedsystems.co.uk

Beyond static localization studies, the HA tag, in conjunction with advanced imaging techniques and specialized probes, enables the tracking of protein dynamics in living cells. antibodies-online.comanticorps-enligne.frsciencedaily.comaddgene.org Traditionally, studying protein dynamics in live cells using antibody-based detection of epitope tags like HA was challenging. However, recent advancements have led to the development of genetically encoded probes, such as "frankenbodies," which are single-chain variable fragments that can bind to the HA epitope with high affinity and specificity in vivo. sciencedaily.comnih.govtitech.ac.jpbiocompare.comcsustrata.org These frankenbodies, often fused to fluorescent proteins, allow for the visualization and tracking of HA-tagged proteins in live cells over time using fluorescence microscopy. anticorps-enligne.frsciencedaily.comaddgene.orgnih.govtitech.ac.jpbiocompare.comcsustrata.orgnih.gov

Research findings illustrate the power of using HA tags for tracking protein dynamics. For example, the HA frankenbody has been successfully used to track single HA-tagged histones and single mRNA translation dynamics in live cells. addgene.orgnih.govcsustrata.org This technology allows for state-of-the-art single-molecule experiments, providing detailed information about the movement and behavior of individual protein molecules within their native cellular environment. addgene.orgnih.govcsustrata.org Furthermore, this approach has been applied to track protein dynamics in various cellular compartments, including nuclear, cytoplasmic, membrane, and mitochondrial proteins, as well as in whole organisms like developing zebrafish embryos. addgene.orgnih.govcsustrata.orgnih.gov The ability to track nascent proteins and amplify fluorescent signals through the use of multiple HA tags (e.g., spaghetti monster HA containing 10xHA tags) further enhances the sensitivity and versatility of this approach for studying protein dynamics. addgene.orgnih.gov

The HA tag's small size is advantageous for live-cell imaging as it is less likely to interfere with protein function or cellular processes compared to larger fluorescent protein fusions. thermofisher.comsciencedaily.combiocompare.comtakarabio.com The development of tools like the HA frankenbody represents a significant step forward, allowing researchers to move from studying HA-tagged proteins in fixed cells to observing their dynamic behavior in living systems. sciencedaily.comtitech.ac.jpbiocompare.com

Future Directions and Emerging Research Frontiers for Ha Peptides

Computational Design and Prediction of HA Peptide Functionality

The rational design of peptides with specific functions has been significantly enhanced by computational tools. frontiersin.org These approaches allow for the rapid, in silico screening and optimization of peptide sequences, reducing the time and cost associated with traditional experimental methods. researchssp.comcreative-peptides.com By leveraging computational power, researchers can explore a vast sequence space to identify candidates with high affinity and specificity for targets like the influenza virus HA protein. frontiersin.orgnih.gov

Advanced Molecular Dynamics (MD) Simulations of this compound-Biomolecular Interactions

Molecular dynamics (MD) simulations have become an indispensable tool for providing a molecular-level understanding of the interactions between HA peptides and their biological targets. researchgate.netnih.gov These simulations model the movement of atoms and molecules over time, allowing researchers to observe the dynamic processes of binding, conformational changes, and the destabilization of protein complexes. researchgate.netnih.gov

For instance, MD simulations have been used to elucidate the potential mechanism of action for antiviral peptides targeting influenza HA trimers. researchgate.net By analyzing metrics such as root-mean-square deviation (RMSD), the number of hydrogen bonds, and solvent-accessible surface area (SASA), studies have shown how a peptide can penetrate the HA trimer interface, leading to its structural destabilization. researchgate.net This detailed insight is crucial for the rational design of more potent peptide-based viral inhibitors. nhr4ces.de Simulations can identify key residues involved in the binding process, guiding the design of new peptides with improved interaction profiles. researchgate.net

Table 1: Key Parameters Analyzed in MD Simulations of Peptide-HA Interactions

Parameter Description Significance in this compound Research
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of the peptide-protein complex over time compared to a reference structure. Indicates the stability of the complex. Higher deviations can suggest destabilization of the HA target. researchgate.net
Hydrogen Bonds (H-bonds) Quantifies the number of hydrogen bonds formed between the peptide and the target biomolecule. A reduction in H-bonds within the HA trimer can suggest disruption of its native state. researchgate.net
Solvent-Accessible Surface Area (SASA) Calculates the surface area of the protein that is accessible to a solvent. Changes in SASA can indicate conformational changes, such as the potential monomerization of the HA trimer upon peptide binding. researchgate.net
Binding Free Energy A thermodynamic quantity that represents the overall strength of the binding interaction between the peptide and its target. Helps in ranking and selecting peptide candidates with the highest affinity for the HA protein. researchgate.net

Artificial Intelligence and Machine Learning in De Novo this compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing de novo peptide design, which involves creating entirely new peptide sequences from scratch. stackwave.com These technologies can analyze vast datasets of known protein and peptide sequences to learn the complex rules governing their structure and function. stackwave.comnih.govnih.gov This knowledge is then used to generate novel sequences with desired properties, such as high binding affinity for a specific HA epitope. pnas.orgsciencedaily.com

Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can produce new peptide candidates that are not found in existing databases. nih.govnih.gov ML-based prediction models can then screen these computationally generated sequences to identify the most promising candidates for chemical synthesis and experimental validation. nih.gov This iterative loop of generation and prediction significantly accelerates the discovery of functional peptides. sciencedaily.com For example, a computational strategy using Rosetta's hotspot-centric approach has been successfully used to design D-peptides that bind to influenza A hemagglutinin, demonstrating the power of these methods to bypass traditional screening limitations. pnas.org

Protein Language Models for Enhanced this compound Structure-Function Prediction

Protein Language Models (PLMs) represent a cutting-edge application of AI in biology, treating amino acid sequences as a form of language. synbiobeta.comarxiv.org Trained on massive databases of protein sequences, PLMs learn the "grammar" and "syntax" of proteins, enabling them to understand the relationships between sequence, structure, and function. researchgate.netyoutube.comnih.gov

Unlike earlier methods that often require time-consuming multiple sequence alignments (MSAs) to infer evolutionary relationships, PLMs can extract this information directly from a single sequence. synbiobeta.com This makes them faster and more efficient for tasks like predicting the three-dimensional structure of a peptide or its functional properties. synbiobeta.comarxiv.org For this compound research, PLMs can be used to predict how a given peptide sequence will fold and interact with the HA protein, providing crucial insights for designing effective therapeutics and diagnostics. nih.govpreprints.org By fine-tuning these models on specific tasks, researchers can achieve high-quality predictions even with limited experimental data. youtube.com

HA Peptides in Advanced Biofabrication Technologies, including Bioprinting

The unique properties of peptides, particularly their ability to self-assemble into well-defined nanostructures like hydrogels, make them highly valuable for advanced biofabrication. nih.govmdpi.com These peptide-based biomaterials are increasingly being explored as "bioinks" for 3D bioprinting, a technology that aims to create artificial tissue and organ constructs layer-by-layer. nih.govresearchgate.netresearchgate.net

Peptide-based bioinks offer significant advantages because they can be designed to mimic the native extracellular matrix (ECM), providing a supportive environment for cells. nih.govmdpi.com They can incorporate specific bioactive motifs, such as the Arginine-Glycine-Aspartic acid (RGD) sequence, to promote cell adhesion and organization. researchgate.net The mechanical properties of these hydrogels, such as viscosity and shear-thinning behavior, can be tuned to be compatible with the bioprinting process, ensuring the structural integrity of the printed constructs. mdpi.com While synthetic polymers like polyethylene (B3416737) glycol (PEG) are also used, synthetic peptide materials can overcome some of the limitations of natural bioinks and provide more tailored functionalities. bohrium.com The goal is to develop bioinks that not only support cell survival but also guide cell fate to form functional tissues. nih.govmdpi.com

Novel Therapeutic Strategies (Pre-clinical Exploration)

Beyond direct antiviral activity, HA peptides are being explored in a variety of novel therapeutic strategies at the pre-clinical level. These approaches aim to overcome the inherent limitations of peptides, such as poor stability and bioavailability, to enhance their therapeutic potential. nih.govmdpi.comnih.gov

One promising area is the development of peptide-drug conjugates (PDCs) . In this strategy, a peptide is used as a targeting moiety to deliver a cytotoxic drug or other therapeutic agent specifically to diseased cells, such as cancer cells that overexpress certain receptors. nih.govhydramed.com This targeted delivery can increase the efficacy of the drug while reducing side effects on healthy tissues. nih.govresearchgate.net

Another strategy involves structural modifications to enhance peptide stability and cell permeability. Stapled peptides , for instance, incorporate a synthetic brace that locks the peptide into its bioactive (often helical) conformation. explorationpub.com This "staple" protects the peptide from enzymatic degradation and can improve its ability to penetrate cells and interfere with intracellular protein-protein interactions (PPIs), which are often considered "undruggable" by small molecules. explorationpub.com Similarly, cyclization , which links the ends of the peptide chain, is a widely used technique to improve bioactivity and stability. nih.gov These engineered peptides represent a next-generation therapeutic modality bridging the gap between small molecules and larger biologics. nih.govnih.gov

Table 2: Emerging Therapeutic Strategies for Peptides

Strategy Description Pre-clinical Application Goal
Peptide-Drug Conjugates (PDCs) A peptide is chemically linked to a drug, acting as a delivery vehicle. To achieve targeted delivery of therapeutics (e.g., anticancer agents) to specific cells, increasing efficacy and reducing systemic toxicity. nih.govhydramed.com
Stapled Peptides An all-hydrocarbon staple is introduced to lock the peptide's alpha-helical structure. To enhance proteolytic resistance, cell permeability, and binding affinity for intracellular targets like those involved in PPIs. explorationpub.com
Cyclization The N-terminus and C-terminus of the peptide are covalently linked. To improve stability against degradation, constrain the peptide into a bioactive conformation, and enhance receptor binding. nih.gov
Self-Assembled Peptide Nanomaterials Peptides are designed to self-assemble into nanostructures for drug encapsulation. To create delivery systems that can prolong drug retention and control the release of therapeutic agents. nih.gov

Q & A

Q. How is HA Peptide utilized in immunoprecipitation (IP) experiments to minimize antibody interference?

this compound competes with HA-tagged proteins for Anti-HA antibody binding during IP. This prevents antibody-heavy/light chains from obscuring target bands in Western blot analysis. Methodologically, pre-incubate the antibody with excess this compound (e.g., 1 µg peptide per 1 µg antibody) for 30 minutes before adding the lysate to block non-specific binding .

Q. What quality control (QC) metrics are essential for validating this compound batches in cell-based assays?

Minimum QC includes HPLC purity (>90%) and mass spectrometry (MS) confirmation of molecular weight. For functional assays (e.g., competitive binding), validate peptide activity via dose-response curves against a reference standard. Note that research-grade peptides may lack rigorous impurity profiling, so batch-specific solubility testing (e.g., in PBS or cell culture media) is critical .

Q. How do researchers confirm this compound identity and purity post-synthesis?

Use reverse-phase HPLC to assess purity (peak homogeneity) and electrospray ionization (ESI)-MS to verify molecular weight. Compare retention times (RT) and spectra with literature or in-house standards. For impurities, tandem MS (MS/MS) can identify truncations or modifications .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound synthesis impact experimental reproducibility, and how is this mitigated?

Variability arises from differences in peptide content , counterion concentrations (e.g., TFA), and solubility . For sensitive assays (e.g., kinase activity):

  • Request peptide content analysis to adjust molar concentrations.
  • Specify TFA removal (<1%) for cell-based assays to avoid cytotoxicity.
  • Pre-test solubility across physiological buffers and document lyophilization/reconstitution protocols .

Q. What analytical strategies resolve contradictions in this compound bioactivity data across studies?

Discrepancies may stem from peptide aggregation , oxidation , or buffer incompatibility . Address this by:

  • Performing dynamic light scattering (DLS) to detect aggregates.
  • Using circular dichroism (CD) to confirm secondary structure integrity.
  • Cross-validating findings with orthogonal assays (e.g., SPR binding vs. cellular uptake) .

Q. How do researchers design dose-response experiments for this compound in signaling pathway studies?

  • Define dynamic range : Use logarithmic dilutions (e.g., 0.1–100 µM) to capture EC50/IC50.
  • Include negative controls (scrambled peptide) and positive controls (known pathway agonists/antagonists).
  • Account for peptide stability: Add protease inhibitors or use serum-free media for short-term assays .

Q. What computational tools aid in predicting this compound interactions with target proteins?

  • Molecular docking (AutoDock Vina, HADDOCK) models binding interfaces using this compound’s sequence and target protein structures.
  • MD simulations (GROMACS, AMBER) assess binding stability under physiological conditions.
  • Validate predictions with alanine scanning mutagenesis of critical residues .

Methodological and Reproducibility Considerations

Q. How should researchers document this compound handling to ensure reproducibility?

  • Specify storage conditions (e.g., -80°C lyophilized vs. -20°C in solution).
  • Report reconstitution protocols (solvent, vortexing time, centrifugation).
  • Disclose freeze-thaw cycles and sterilization methods (e.g., filtration) .

Q. What statistical approaches are optimal for analyzing this compound dose-response data with high variability?

  • Use non-linear regression models (e.g., four-parameter logistic curve) to fit EC50/IC50.
  • Apply Grubbs’ test to identify outliers in technical replicates.
  • For low-signal assays, employ Bayesian hierarchical models to pool data across batches .

Q. How can researchers address discrepancies between in vitro and in vivo this compound efficacy?

  • Evaluate pharmacokinetics (e.g., plasma stability via HPLC-MS).
  • Test formulation additives (e.g., PEGylation) to enhance bioavailability.
  • Use tissue-specific delivery systems (nanoparticles, liposomes) to improve targeting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.